molecular formula C₃₂H₄₈N₂O₄ B1144479 O-Desmethyl Venlafaxine N-Dimer CAS No. 1187545-61-4

O-Desmethyl Venlafaxine N-Dimer

Cat. No. B1144479
CAS RN: 1187545-61-4
M. Wt: 524.73
InChI Key:
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Description

Synthesis Analysis

Research on Venlafaxine and its metabolites, including O-Desmethylvenlafaxine, often focuses on the synthesis of these compounds for pharmacological studies or the development of analytical methods. The synthesis of O-Desmethyl Venlafaxine typically involves demethylation processes of Venlafaxine. One method for synthesizing derivatives of Venlafaxine includes changes to its molecular structure to create analogs or metabolites for various studies, but specific methods for creating an N-dimer form are not readily available in the public domain (Yang Yong-zhong, 2010).

Molecular Structure Analysis

The molecular structure of O-Desmethyl Venlafaxine is characterized by the absence of a methyl group compared to Venlafaxine, affecting its interaction with neurotransmitter reuptake transporters. The introduction of an N-dimer would imply the formation of a complex where two ODV molecules are linked, potentially altering its pharmacological profile and molecular interactions. Molecular structure analysis can be conducted through techniques such as crystal structure analysis to understand the configuration and conformation of such compounds (J. Daiß et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving O-Desmethyl Venlafaxine, such as its formation from Venlafaxine through metabolic pathways, involve cytochrome P450 enzymes. The chemical properties of ODV, including its reactivity and stability, are crucial for its pharmacological activity and its analysis in biological matrices. Studies on the degradation and transformation of Venlafaxine and ODV under various conditions can provide insights into their chemical behavior in environmental and physiological contexts (M. J. García-Galán et al., 2016).

Physical Properties Analysis

The physical properties of O-Desmethyl Venlafaxine, such as solubility, melting point, and crystalline form, influence its formulation and bioavailability. Analytical methods, including high-performance liquid chromatography, are employed to measure and understand the physical characteristics of Venlafaxine and its metabolites in various samples (S. Dubey et al., 2020).

Chemical Properties Analysis

The chemical properties analysis of O-Desmethyl Venlafaxine and its potential N-dimer form would focus on their pharmacodynamics and pharmacokinetics. This includes understanding how these compounds interact with biological targets, such as serotonin and norepinephrine transporters, and how they are metabolized and excreted from the body. The role of cytochrome P450 enzymes in the metabolism of Venlafaxine to ODV and further modifications has been well documented (M. Shams et al., 2006).

Scientific Research Applications

Pharmacokinetic Studies

O-Desmethyl Venlafaxine, the main metabolite of Venlafaxine, plays a significant role in therapeutic drug monitoring (TDM), offering insights into the metabolism and efficacy of Venlafaxine in treating major depression and anxiety disorders. A study developed a simple HPLC method for the simultaneous quantitation of Venlafaxine and O-Desmethyl Venlafaxine in human saliva, highlighting its potential for TDM in patients undergoing Venlafaxine treatment, especially when metabolic anomalies or low compliance are suspected (Dziurkowska & Wesołowski, 2013).

Genetic Polymorphisms

Research has shown that the CYP2D6 polymorphism significantly affects the clinical efficacy of Venlafaxine by altering the metabolism to O-Desmethyl Venlafaxine. A study emphasized the importance of considering CYP2D6 genotypes in the context of Venlafaxine therapy to enhance medication tolerability and avoid adverse effects in elderly patients (Whyte et al., 2006).

Drug Interaction and Metabolism

The effect of co-medication on the serum levels of Venlafaxine and O-Desmethyl Venlafaxine under naturalistic conditions was explored, revealing that co-medication with other psychotropic drugs was associated with a decreased O-Desmethyl Venlafaxine/Venlafaxine ratio, indicating a reduced metabolism in patients receiving polypharmacy (Unterecker et al., 2012).

Therapeutic Drug Monitoring (TDM)

Another study utilized neonatal hair analysis by liquid chromatography-high-resolution mass spectrometry to reveal gestational exposure to Venlafaxine, including the determination of O-Desmethyl Venlafaxine. This method provided a sensitive and specific means for detecting Venlafaxine and its metabolites, demonstrating the utility of hair analysis in monitoring and studying in utero exposure to antidepressants (Favretto et al., 2010).

Mechanism of Action

Target of Action

O-Desmethyl Venlafaxine N-Dimer primarily targets the serotonin (5-HT) and norepinephrine (NE) transporters in the central nervous system. These transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus regulating the levels of these neurotransmitters in the brain .

Mode of Action

The compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors. This action is believed to contribute to its antidepressant effects by improving mood and alleviating symptoms of depression .

Biochemical Pathways

By inhibiting the reuptake of serotonin and norepinephrine, this compound affects several downstream biochemical pathways. Increased levels of these neurotransmitters can modulate various signaling pathways involved in mood regulation, stress response, and neuroplasticity. This includes the activation of the cAMP response element-binding protein (CREB) pathway, which plays a crucial role in neurogenesis and synaptic plasticity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound. For instance, extreme pH levels can affect the compound’s solubility and absorption. Additionally, interactions with other medications that inhibit or induce CYP2D6 can alter its metabolism, impacting its therapeutic efficacy and safety profile.

: DrugBank - Venlafaxine : DrugBank - Desvenlafaxine : JAMA Psychiatry - Dual Mechanisms of Action of Venlafaxine : DrugBank - Desvenlafaxine Pharmacokinetics : DrugBank - Venlafaxine Mechanism : JAMA Psychiatry - Venlafaxine Stability

Future Directions

Future research could focus on exploring the relationship between the activity of drug-metabolizing enzymes, assessed by a phenotypic approach, and the concentrations of Venlafaxine and O-Desmethyl Venlafaxine . This could contribute to precision medication in clinical practice and inspire other drugs with pre-system metabolism .

Biochemical Analysis

Biochemical Properties

O-Desmethyl Venlafaxine N-Dimer plays a significant role in biochemical reactions, particularly in the context of its parent compound’s metabolism. It interacts with various enzymes, including cytochrome P450 enzymes such as CYP2D6 and CYP3A4, which are crucial for its biotransformation. These interactions involve the oxidation and demethylation processes that convert venlafaxine into its active metabolites, including this compound. Additionally, this compound may interact with proteins involved in drug transport and metabolism, influencing its pharmacokinetics and dynamics .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin and norepinephrine reuptake inhibition. This modulation can lead to changes in gene expression and cellular metabolism, impacting neurotransmitter levels and neuronal activity. The compound’s effects on cell signaling pathways are crucial for its antidepressant properties, as they help restore the balance of neurotransmitters in the brain .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, including neurotransmitter transporters and receptors. By inhibiting the reuptake of serotonin and norepinephrine, it increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This inhibition is achieved through competitive binding to the transporters, preventing the reabsorption of neurotransmitters into presynaptic neurons. Additionally, this compound may influence gene expression by modulating transcription factors and signaling cascades .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may exhibit different biochemical properties. Long-term exposure to this compound can lead to sustained changes in cellular signaling and gene expression, which are essential for understanding its therapeutic potential and safety profile .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for O-Desmethyl Venlafaxine N-Dimer involves the reaction of O-Desmethyl Venlafaxine with a suitable coupling agent to form the dimeric product.", "Starting Materials": [ "O-Desmethyl Venlafaxine", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "O-Desmethyl Venlafaxine is dissolved in a suitable solvent (e.g. DMF, DMSO)", "The coupling agent is added to the reaction mixture", "The reaction mixture is stirred at room temperature for a suitable period of time (e.g. 24 hours)", "The product is isolated by precipitation or chromatography", "The product is characterized by spectroscopic and analytical methods" ] }

CAS RN

1187545-61-4

Molecular Formula

C₃₂H₄₈N₂O₄

Molecular Weight

524.73

synonyms

4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol

Origin of Product

United States

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